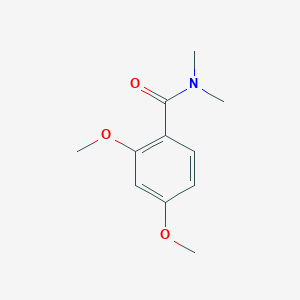

3,5-dimethoxy-N,N-dimethylbenzamide

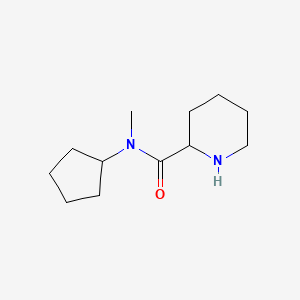

Übersicht

Beschreibung

3,5-dimethoxy-N,N-dimethylbenzamide, also known as DMDB, is a chemical compound that belongs to the family of psychoactive substances. It is a derivative of the phenethylamine and amphetamine class of compounds, and it is known to possess hallucinogenic properties. In recent years, DMDB has become an area of interest in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization :

- 3,5-Dimethylbenzamide, a related compound, was prepared through oxidation, chloridization, and reaction with freezing ammonia. The product and its intermediate were characterized by IR spectra (Su, 2003).

Hydration Structure Study :

- The molecular structure of hydrated N,N-dimethylbenzamide was studied through infrared absorption spectra. The study revealed mono- and dihydrated amides at the carbonyl oxygen and evaluated equilibrium constants at ambient temperature (Kobayashi & Matsushita, 1990).

Hofmann Degradation Kinetics :

- 3,5-Dimethylaniline was prepared from 3,5-dimethylbenzamide through Hofmann degradation. The study focused on the synthesis and kinetics, finding optimum conditions for degradation and providing activation energy for the reaction (Hong-bo, 2010).

Protecting Groups in Peptide Synthesis :

- 3,5-Dimethoxy-α-methylstyrene, originating from acidic cleavage of a related residue used as an amino protecting group in peptide synthesis, was studied for its ability to easily dimerize in solution (Schmitt & Birr, 1980).

Synthetic Utility of Acetals :

- N,N-Dimethylbenzamide dimethyl acetals were reacted with vicinal cis-diols to give cyclic acetals, which upon hydrolysis returned the original diol. These acetals served as temporary protecting groups for vicinal diols and could be used for indirect selective acylation (Hanessian & Moralioglu, 1972).

Cytotoxicity of Synthetic Compounds :

- 3,5-Dimethoxy-benzaldehyde, a related compound, was used to synthesize amorfrutins A and B, which showed good cytotoxicity for human tumor cell lines compared to non-malignant fibroblasts (Brandes et al., 2020).

Oxidation and Metabolism Studies :

- The oxidation of N,N-dimethylbenzamides and the metabolism of related compounds have been studied to understand the chemical and biological transformations they undergo. This includes investigations into metabolites formed, the influence of substituents, and the mechanisms of oxidation and demethylation (Iley et al., 1990), (Constantino et al., 1992).

Eigenschaften

IUPAC Name |

3,5-dimethoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(2)11(13)8-5-9(14-3)7-10(6-8)15-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYAKHARUNZTEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

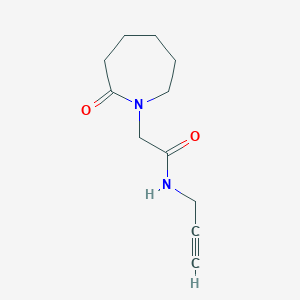

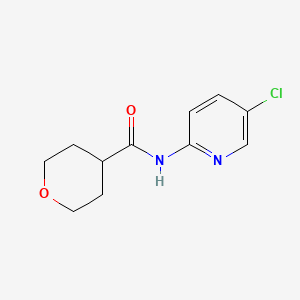

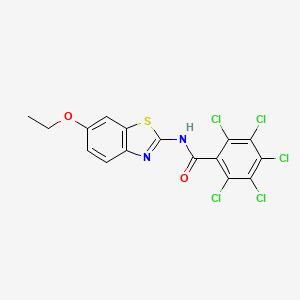

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol](/img/structure/B7540653.png)

![2-cyclohexyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B7540663.png)

![2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7540685.png)

![4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide](/img/structure/B7540695.png)

![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540700.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)

![N-[(4-fluorophenyl)methyl]-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540726.png)

![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)